

Unveiling the Electronic Landscape of 9H-3,9'-Bicarbazole: A Computational Deep Dive

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Compound of Interest

Compound Name: 9H-3,9'-Bicarbazole

Cat. No.: B091494

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This technical guide provides a comprehensive overview of the computational studies on **9H-3,9'-Bicarbazole**, a promising organic semiconductor material. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural, electronic, and photophysical properties as elucidated by theoretical investigations. By summarizing key quantitative data and outlining detailed computational methodologies, this paper aims to be a critical resource for the rational design of novel materials for organic electronics and optoelectronics.

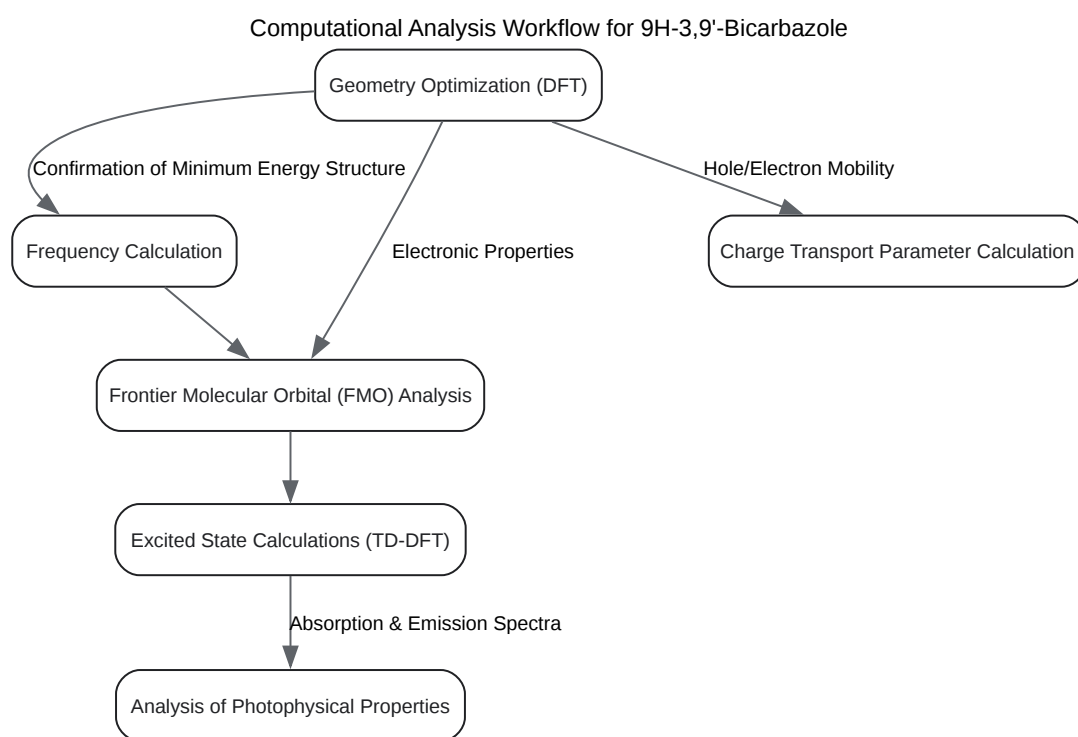
Core Molecular Properties

9H-3,9'-Bicarbazole, with the chemical formula $C_{24}H_{16}N_2$ (CAS Number: 18628-07-4), is a notable organic compound composed of two carbazole units linked by a single bond.^[1] Its unique structure imparts high thermal stability and efficient hole-transporting capabilities, making it a prime candidate for applications in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.^[1] The fluorescence and conductivity of **9H-3,9'-Bicarbazole** have also led to its exploration in the development of chemical sensors.^[1]

Computational studies, particularly those employing Density Functional Theory (DFT), are crucial in understanding the structure-property relationships that govern the performance of **9H-3,9'-Bicarbazole** and its derivatives in various applications. These theoretical approaches provide insights into the molecule's geometry, electronic structure, and excited-state dynamics, which are often challenging to probe experimentally.

Computational Analysis Workflow

The theoretical investigation of **9H-3,9'-Bicarbazole** typically follows a multi-step computational workflow. This process begins with the optimization of the molecule's ground-state geometry, followed by the calculation of its electronic and photophysical properties.



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Caption: A typical workflow for the computational study of **9H-3,9'-Bicarbazole**.

Quantitative Computational Data

While specific computational data for the parent **9H-3,9'-Bicarbazole** is not readily available in the public domain, studies on closely related derivatives provide valuable insights. For instance, the incorporation of a bulky adamantane group into a 9-phenyl-**9H-3,9'-bicarbazole** host (CzCzPh-mAd) was shown to maintain the fundamental electrochemical and photophysical properties of the parent structure while enhancing thermal stability and film-forming characteristics.[2] This suggests that the core electronic structure of the 3,9'-bicarbazole moiety is largely preserved upon substitution.

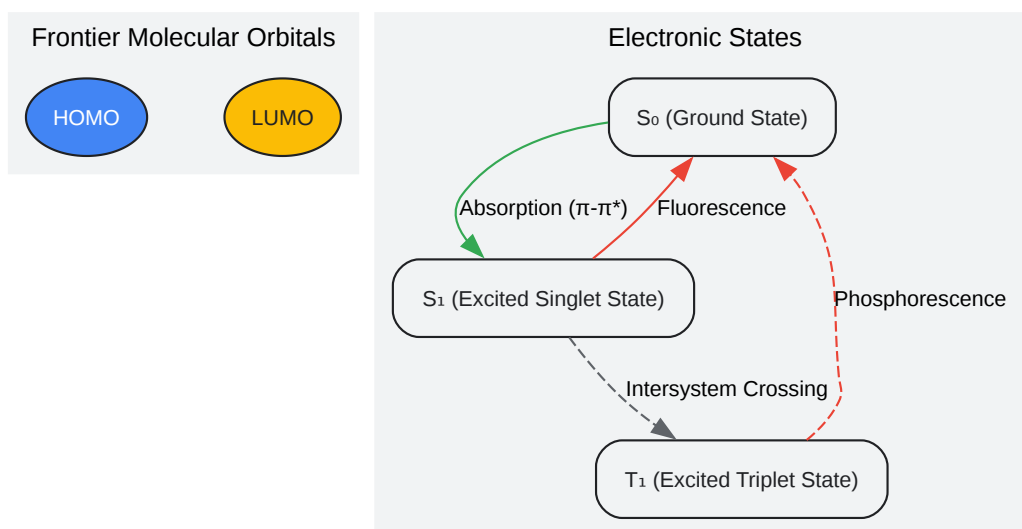
The following table summarizes typical computational parameters obtained for carbazole derivatives, which can be considered indicative of the expected values for **9H-3,9'-Bicarbazole**.

Parameter	Typical Calculated Values for Carbazole Derivatives	Significance
Dihedral Angle (between carbazole units)	> 50°[3]	Influences the degree of π -conjugation and electronic communication between the two carbazole moieties.
HOMO Energy	-5.0 to -6.0 eV	Relates to the ionization potential and hole injection/transport properties.
LUMO Energy	-1.5 to -2.5 eV	Relates to the electron affinity and electron injection/transport properties.
HOMO-LUMO Gap	3.0 to 4.0 eV	Determines the intrinsic absorption and emission color.
First Singlet Excitation Energy (S_1)	3.0 to 3.5 eV	Corresponds to the energy of the lowest absorbed photon.
First Triplet Excitation Energy (T_1)	2.5 to 3.0 eV	Crucial for applications in phosphorescent OLEDs.

Key Electronic Transitions

The photophysical properties of **9H-3,9'-Bicarbazole** are governed by electronic transitions between its molecular orbitals. The primary transitions of interest are the HOMO to LUMO transitions, which dictate the absorption and emission characteristics of the molecule.

Key Electronic Transitions in 9H-3,9'-Bicarbazole



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